molecular formula C20H28O B014616 13-cis-rétinal CAS No. 472-86-6

13-cis-rétinal

Numéro de catalogue: B014616
Numéro CAS: 472-86-6
Poids moléculaire: 284.4 g/mol
Clé InChI: NCYCYZXNIZJOKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le tout-trans-rétinal est un dérivé de la vitamine A et joue un rôle crucial dans le cycle visuel. Il s'agit de la forme aldéhyde de la vitamine A et il est impliqué dans le processus de phototransduction dans la rétine, où il est converti à partir du 11-cis-rétinal lors de l'exposition à la lumière. Cette conversion est essentielle pour la vision car elle déclenche une série de réactions biochimiques qui aboutissent finalement à la perception visuelle .

Applications De Recherche Scientifique

Dermatological Conditions

13-cis-Retinoic acid, derived from 13-cis-retinal, is extensively used in treating severe dermatological disorders. It is particularly effective for conditions such as:

  • Severe nodulocystic acne : Approved for use in the United States since 1982, it significantly reduces acne lesions and prevents scarring.
  • Psoriasis : Demonstrates efficacy in managing this chronic skin condition by modulating cell proliferation and differentiation.
  • Other skin disorders : Includes conditions like Darier's disease, granuloma annulare, and hidradenitis suppurativa .

The pharmacological properties of 13-cis-retinoic acid allow it to exert antiproliferative effects on keratinocytes, making it a potent treatment option for various skin malignancies.

Oncology

The anticancer properties of 13-cis-retinoic acid have been investigated in several studies. Its applications include:

  • Acute Promyelocytic Leukemia (APL) : Used as a differentiation agent, it significantly improves survival rates when combined with chemotherapy.
  • Skin cancers : Shows promise in treating precancerous lesions and various skin malignancies, including actinic keratosis and cutaneous T-cell lymphoma .
  • Breast and lung cancers : Research indicates potential benefits in managing these cancers through retinoid therapy, although further studies are needed to establish definitive protocols .

Mechanistic Insights

The mechanisms through which 13-cis-retinal exerts its effects involve interactions with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions modulate gene transcription related to cell growth and differentiation. The conversion of 13-cis-retinal into biologically active forms like all-trans-retinoic acid is critical for its therapeutic efficacy .

Case Study 1: Acne Treatment

A clinical trial involving 525 subjects demonstrated that treatment with 13-cis-retinoic acid led to significant reductions in acne lesions. Patients reported improved skin texture and reduced inflammation over a treatment period of six months. Side effects included dryness and photosensitivity but were manageable .

Case Study 2: Neuroblastoma

In a study focusing on high-risk neuroblastoma patients, the administration of 13-cis-retinoic acid post-chemotherapy showed a marked decrease in recurrence rates. The study highlighted the importance of RAR-α expression in mediating the therapeutic effects of retinoids .

Pharmacokinetics

The pharmacokinetics of 13-cis-retinoic acid reveal a long terminal half-life, allowing for sustained therapeutic effects. Studies show that plasma concentrations peak approximately four hours post-administration, with a gradual decline over time. The compound's distribution is primarily within the skin and subcutaneous tissues, which correlates with its dermatological applications .

Mécanisme D'action

Target of Action

13-cis-Retinal, also known as Isotretinoin, is a synthetic analog of Vitamin A . It primarily targets the sebaceous glands in the skin, which play a crucial role in the development of acne . The compound also interacts with an enzyme called retinol dehydrogenases (RDHs) and a protein called retinol:lecithin acyltransferase (LRAT) which converts all-trans-retinol to all-trans retinyl esters .

Mode of Action

The mode of action of 13-cis-Retinal involves the absorption of a photon which promotes a p electron in the pi bond to a higher-energy orbital. This excitation “breaks” the pi component of the double bond and is temporarily converted into a single bond. This allows the molecule to rotate around this single bond .

Biochemical Pathways

13-cis-Retinal influences several biochemical pathways. It affects the production of sebum, ductal hyperkeratinization, cutaneous and ductal bacteria, and inflammation . The compound is also involved in the visual cycle in the retinal pigment epithelium (RPE), where it converts atRE into 11-cis retinol (11cROL) and 13-cis retinol (13cROL) .

Pharmacokinetics

The pharmacokinetics of 13-cis-Retinal are best described by a modified one-compartment, zero-order absorption model combined with lag time. The mean population pharmacokinetic parameters include an apparent clearance of 15.9 l h 1, apparent volume of distribution of 85 l, and absorption lag time of 40min . The method of administration markedly affects 13-cis-Retinal pharmacokinetics. Children who swallowed 13-cis-Retinal capsules achieved higher AUC 0–6h values compared to those who could not .

Result of Action

The primary result of 13-cis-Retinal’s action is its effectiveness in the treatment of patients with nodular cystic acne and moderately severe acne, particularly if the patient has failed to respond adequately to more conventional treatments . It also has a dramatic effect on most of the major factors involved in the etiology of acne .

Action Environment

The action of 13-cis-Retinal can be influenced by environmental factors. For instance, the method of administration can significantly affect the pharmacokinetics of the compound . Furthermore, the structural changes in the excited state of the compound can be influenced by the protein environment .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le tout-trans-rétinal peut être synthétisé par oxydation du tout-trans-rétinol. Le processus implique généralement l'utilisation d'agents oxydants tels que le chlorochromate de pyridinium (PCC) ou le dioxyde de manganèse (MnO2) dans des conditions contrôlées pour assurer la formation sélective du groupe aldéhyde .

Méthodes de production industrielle

Dans les milieux industriels, le tout-trans-rétinal est souvent produit par fermentation de micro-organismes génétiquement modifiés capables de convertir le bêta-carotène en tout-trans-rétinal. Cette approche biotechnologique est préférée en raison de son efficacité et de sa durabilité par rapport à la synthèse chimique traditionnelle .

Analyse Des Réactions Chimiques

Types de réactions

Le tout-trans-rétinal subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

    Acide tout-trans-rétinoïque : Formé par oxydation.

    Tout-trans-rétinol : Formé par réduction.

    11-cis-rétinal : Formé par isomérisation

Applications de la recherche scientifique

Le tout-trans-rétinal a de nombreuses applications dans la recherche scientifique :

Mécanisme d'action

Le tout-trans-rétinal exerce ses effets principalement par son rôle dans le cycle visuel. Après l'absorption de la lumière, le 11-cis-rétinal est isomérisé en tout-trans-rétinal, qui active ensuite la protéine opsine dans les cellules photoréceptrices. Cette activation déclenche une cascade de réactions biochimiques qui conduisent à la génération d'un signal électrique transmis au cerveau pour le traitement visuel .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le tout-trans-rétinal est unique en raison de son rôle spécifique dans le cycle visuel. Contrairement à ses isomères et dérivés, il participe directement au processus de phototransduction, ce qui le rend indispensable à la vision. Sa capacité à s'isomériser et à déclencher une réponse biologique lors de l'exposition à la lumière le différencie des autres rétinoïdes .

Activité Biologique

13-cis-Retinal, a geometric isomer of retinal, plays a crucial role in the visual cycle and has significant implications in various biological processes. This compound is particularly important due to its involvement in vision and potential therapeutic applications in dermatology and oncology. This article explores the biological activity of 13-cis-retinal, focusing on its mechanisms of action, metabolic pathways, and clinical significance.

13-cis-Retinal (C20_{20}H28_{28}O) is a derivative of vitamin A and is structurally characterized by a double bond configuration that differs from its all-trans counterpart. Its unique structure contributes to its specific biological functions.

Visual Cycle Inhibition
13-cis-Retinal acts as an inhibitor in the visual cycle, particularly affecting the regeneration of rhodopsin. It has been shown to inhibit the enzyme retinoid isomerase, which is crucial for converting all-trans-retinal to 11-cis-retinal, a necessary step for visual phototransduction . This inhibition can lead to altered visual sensitivity and has implications for conditions such as retinitis pigmentosa.

Impact on Retinoid Metabolism
Research indicates that 13-cis-retinal influences retinoid metabolism significantly. In experimental models, administration of 13-cis-retinal resulted in increased levels of all-trans retinyl esters while decreasing 11-cis retinol levels . This suggests that 13-cis-retinal may alter the balance of retinoid species within the retina, impacting overall visual function.

Biological Activity in Clinical Applications

Dermatological Uses
13-cis-Retinal has been extensively studied for its therapeutic effects in dermatology, particularly in treating acne and other skin disorders. Its efficacy is often attributed to its ability to modulate cellular differentiation and proliferation, acting similarly to all-trans-retinoic acid but with different pharmacokinetic properties .

Oncological Implications
In oncology, 13-cis-retinal has shown promise in reducing the incidence of non-melanoma skin cancers. A study involving patients with a history of skin cancer demonstrated that treatment with 13-cis-retinoic acid (a metabolite of 13-cis-retinal) reduced tumor recurrence rates . The compound's ability to influence gene expression related to cell growth and differentiation underlies its potential as a chemopreventive agent.

Metabolism and Pharmacokinetics

The metabolism of 13-cis-retinal involves conversion into various active forms through enzymatic reactions. It can be metabolized into 13-cis-retinoic acid, which exhibits different biological activities compared to its parent compound. Key enzymes involved include retinaldehyde dehydrogenases and cytochrome P450 enzymes .

Table: Metabolic Pathways of 13-cis-Retinal

EnzymeReactionProduct
Retinaldehyde dehydrogenaseOxidation of 13-cis-retinal13-cis-retinoic acid
Cytochrome P450Hydroxylation of retinoidsVarious hydroxylated forms
IsomeraseConversion between cis and trans formsAll-trans retinol

Case Studies

Case Study: Visual Cycle Modulation
A study conducted on rats demonstrated that administration of isotretinoin (a derivative of 13-cis-retinoic acid) led to significant changes in retinoid accumulation in retinal pigment epithelium (RPE) tissues. The results indicated a marked decrease in 11-cis retinal levels while increasing all-trans retinyl esters, demonstrating the compound's role in modulating visual cycle dynamics .

Case Study: Dermatological Efficacy
In a clinical trial involving patients with severe acne, treatment with oral isotretinoin resulted in significant improvement in skin condition. The study highlighted the compound's ability to reduce sebum production and promote cellular turnover, leading to decreased acne lesions .

Propriétés

IUPAC Name

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCYZXNIZJOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859212
Record name (13cis)-Retinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472-86-6, 514-85-2
Record name Retinal, 13-cis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Retinal, 9-cis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-cis-Retinal
Reactant of Route 2
13-cis-Retinal
Reactant of Route 3
13-cis-Retinal
Reactant of Route 4
13-cis-Retinal
Reactant of Route 5
13-cis-Retinal
Reactant of Route 6
13-cis-Retinal
Customer
Q & A

ANone: Yes, studies using HPLC analysis have confirmed that 13-cis-retinal is a key intermediate in the bacteriorhodopsin photocycle. [, , ] Light-adapted bacteriorhodopsin (bR570) contains all-trans-retinal, while the dark-adapted form (bR560) contains a nearly equal mixture of all-trans and 13-cis-retinal. [, ] Upon light absorption, the all-trans isomer in bR570 photoisomerizes to 13-cis, leading to a series of structural changes and proton pumping activity. [, ]

ANone: Research suggests that HtrI influences light-induced proton transfers within SR-I. [] While the exact mechanism is still under investigation, these proton transfers are believed to play a crucial role in signal transduction by the SR-I/HtrI complex. []

ANone: 13-cis-retinal shares the same molecular formula as its isomers, C20H28O, with a molecular weight of 284.44 g/mol. []

ANone: 13-cis-retinal exhibits distinct spectroscopic properties compared to its isomers. In UV-Vis spectroscopy, 13-cis-retinal typically absorbs maximally around 467 nm when bound to opsin. [] Raman spectroscopy studies have also identified unique vibrational features in 13-cis-retinal, particularly concerning the C=N stretching vibrations of the protonated Schiff base formed upon binding to opsin. [] These spectroscopic characteristics are crucial for distinguishing 13-cis-retinal from other retinal isomers and understanding its behavior in biological systems.

ANone: Yes, computational studies, including molecular dynamics simulations, have been instrumental in understanding the early intermediates in the bacteriorhodopsin photocycle, including the formation and role of 13-cis-retinal. [] These simulations help visualize the molecular events within the protein's binding pocket during the photocycle. [] Additionally, hybrid QM/MM methods have been employed to investigate the structural, energetic, and spectroscopic properties of different retinal isomers, including 13-cis-retinal, in various visual pigments. []

ANone: Studies using retinal analogs have shown that the protein environment near the retinal 13-methyl group is crucial for SR-I activation. [] Specifically, a steric interaction between the 13-methyl group and the protein appears necessary for triggering SR-I activation. [] This suggests that modifications altering the steric bulk or conformation around the C13=C14 region could significantly impact the activity and signaling of SR-I.

ANone: While specific formulation strategies are beyond the scope of the provided research, it is known that the stability of 13-cis-retinal is enhanced when bound to proteins like rhodopsin or bacteriorhodopsin. [] Therefore, strategies focusing on stabilizing the protein-chromophore complex or mimicking the protein's binding environment could potentially improve 13-cis-retinal stability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.